

DL-Tryptophan-d8: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DL-Tryptophan-d8

Cat. No.: B12407333

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An in-depth examination of **DL-Tryptophan-d8**, a critical tool in modern analytical research, this guide provides researchers, scientists, and drug development professionals with comprehensive technical information, including its chemical properties, suppliers, and detailed experimental applications.

DL-Tryptophan-d8, the deuterated form of DL-Tryptophan, serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based studies.^{[1][2]} Its near-identical physicochemical properties to the endogenous analyte allow for precise and accurate quantification by correcting for variability during sample preparation and analysis. This guide outlines its key characteristics and provides a detailed protocol for its use in a bioanalytical workflow.

Core Properties and Supplier Information

DL-Tryptophan-d8 is identifiable by its Chemical Abstracts Service (CAS) number: 1233395-85-1.^{[3][4][5]} It is commercially available from several reputable suppliers, ensuring its accessibility for research purposes.

| Property | Value | Source(s) |
|----------------------|---|---|
| CAS Number | 1233395-85-1 | LGC Standards, CDN Isotopes, MedchemExpress |
| Unlabeled CAS Number | 54-12-6 | LGC Standards, MedchemExpress, CDN Isotopes |
| Molecular Formula | C ₁₁ H ₄ D ₈ N ₂ O ₂ | Analytical Standard Solutions, MedchemExpress |
| Molecular Weight | 212.28 g/mol | Analytical Standard Solutions, CDN Isotopes |
| Isotopic Enrichment | ≥98 atom % D | CDN Isotopes |
| Appearance | White to off-white solid | MedchemExpress |
| Storage Conditions | Room temperature | CDN Isotopes, MedchemExpress |
| Suppliers | LGC Standards, MedchemExpress, Analytical Standard Solutions, CDN Isotopes | |

Application in Quantitative Bioanalysis: An Experimental Protocol

DL-Tryptophan-d8 is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to quantify tryptophan and its metabolites in biological matrices. The following protocol provides a detailed methodology for the quantification of tryptophan-derived uremic solutes in human serum, adapted from a published method.

Objective: To accurately quantify the concentration of tryptophan and its metabolites in human serum samples using **DL-Tryptophan-d8** as an internal standard.

Materials:

- **DL-Tryptophan-d8**
- Human serum samples
- Methanol
- Formic acid
- Water, LC-MS grade
- Protein precipitation agent (e.g., acetonitrile or zinc sulfate/methanol mixture)
- Centrifuge
- Nitrogen evaporator
- LC-MS system (e.g., coupled with a C18 column)

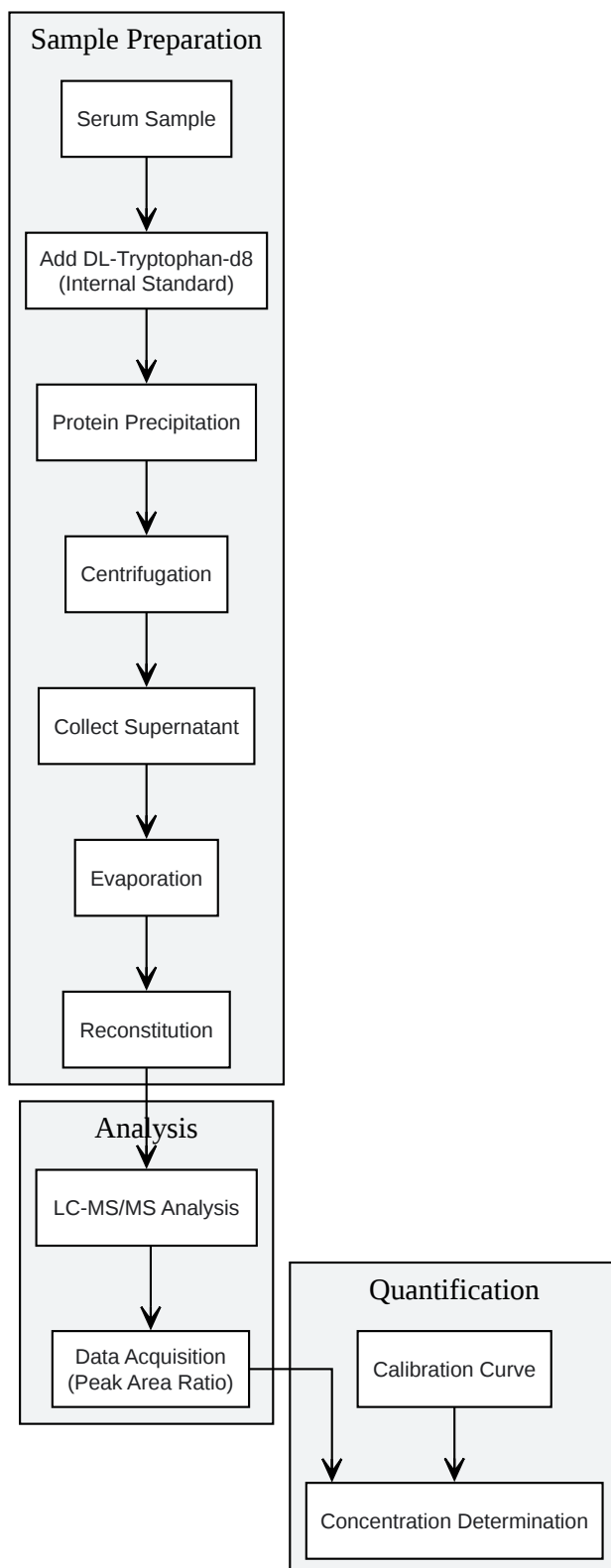
Procedure:

- Preparation of Internal Standard Stock Solution:
 - Dissolve a known amount of **DL-Tryptophan-d8** in methanol to create a stock solution at a concentration of 20 µg/mL.
- Preparation of Working Internal Standard Solution:
 - Dilute the stock solution with 0.1% formic acid at a ratio of 1:500 to prepare the working internal standard solution.
- Sample Preparation:
 - Thaw human serum samples.
 - To a 50 µL aliquot of serum, add a known volume of the working internal standard solution.
 - Add 100 µL of a protein precipitation agent (e.g., acetonitrile).
 - Vortex the mixture vigorously for 1 minute to precipitate proteins.

- Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a suitable mobile phase (e.g., 100 μ L of 50:50 methanol:water with 0.1% formic acid).
- LC-MS Analysis:
 - Inject the reconstituted sample into the LC-MS system.
 - Perform chromatographic separation on a C18 column using a binary gradient. For example, a gradient of 5 mmol/L ammonium acetate in water (Solvent A) and methanol (Solvent B) can be used.
 - Detect and quantify tryptophan and **DL-Tryptophan-d8** using tandem mass spectrometry (MS/MS) in positive ion mode.
- Data Analysis:
 - Determine the peak area ratio of the analyte (tryptophan) to the internal standard (**DL-Tryptophan-d8**).
 - Construct a calibration curve using known concentrations of tryptophan spiked into a surrogate matrix.
 - Calculate the concentration of tryptophan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for using **DL-Tryptophan-d8** as an internal standard in a typical bioanalytical assay.

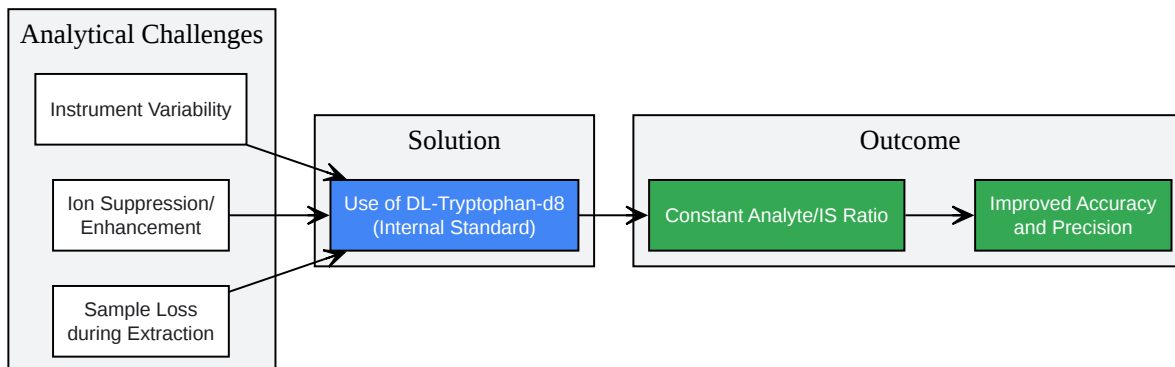


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Caption: Workflow for bioanalytical quantification using **DL-Tryptophan-d8**.

Signaling Pathways and Logical Relationships

The core principle behind using a deuterated internal standard is to mitigate analytical variability. The following diagram illustrates this logical relationship.



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Caption: Principle of analytical variability mitigation with a deuterated standard.

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